molecular formula C20H15N3O3 B2572305 (E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide CAS No. 2035021-70-4

(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide

Cat. No.: B2572305
CAS No.: 2035021-70-4
M. Wt: 345.358
InChI Key: WDJUILKLYWPFPL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide is a synthetic acrylamide derivative designed for research purposes. Its structure, featuring a furan ring and an oxazolopyridine scaffold, is of significant interest in medicinal chemistry and drug discovery. Compounds with the (E)-3-(furan-2-yl)acrylamide core have demonstrated a range of promising biological activities in scientific studies. Research on closely related molecules has shown potential as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Modulation of this receptor is a active area of investigation for neurological and psychiatric conditions, with studies showing similar furan-acrylamide compounds can produce anxiolytic-like activity in mice and reverse schizophrenia-like cognitive and social deficits in rat models . The cholinergic system, which includes these receptors, plays a critical role in higher cortical functions and the regulation of inflammatory pathways . Furthermore, structurally analogous acrylamide derivatives have been investigated for their anti-cancer properties . Specifically, such compounds have been synthesized and evaluated as inhibitors of β-tubulin polymerization, a established mechanism for disrupting cell division in cancer cells. Research indicates that these derivatives can exhibit potent cytotoxic activity against cancer cell lines, such as breast cancer MCF-7 cells, and induce cell cycle arrest at the G2/M phase . The oxazolopyridine moiety present in this specific compound is a privileged structure in anticancer agent design, suggesting potential for targeted therapeutic applications. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-16(22-18(24)10-9-15-8-5-11-25-15)12-17-20(21-13)26-19(23-17)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJUILKLYWPFPL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide, identified by its CAS number 2035021-70-4, is a heterocyclic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3O3C_{20}H_{15}N_{3}O_{3}, with a molecular weight of 345.4 g/mol. The compound features a furan ring and an oxazolo[5,4-b]pyridine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against several bacterial strains. Notably, it demonstrated potent inhibitory effects against Gram-positive bacteria such as Micrococcus luteus and certain Gram-negative bacteria.
    • In vitro studies have shown minimum inhibitory concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity :
    • The compound also displayed antifungal properties against species of the genus Candida, indicating its potential use in treating fungal infections .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound possesses selective cytotoxic effects, suggesting it may be useful in cancer therapy .
  • Mechanisms of Action :
    • Molecular docking studies have elucidated the binding interactions of the compound with key bacterial enzymes such as DNA gyrase and MurD. The binding energies suggest strong interactions that could inhibit bacterial growth effectively .
    • The presence of hydrogen bonds and π–π stacking interactions enhances the stability of these complexes, contributing to the compound's biological efficacy .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various derivatives, this compound was tested alongside other compounds. Results indicated that this compound had one of the lowest MIC values among the tested derivatives, highlighting its potential as a lead compound for developing new antibiotics.

CompoundMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli
3f>10Various Gram-negatives

Study 2: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of this compound on HaCat cells using MTT assays.

Concentration (µM)Viability (%)
0100
185
1050
5015

The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name R (Acrylamide Substituent) Aryl Group Key Biological Activities References
Target Compound 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl Furan-2-yl Hypothesized: Sortase A inhibition, receptor modulation
PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide] p-Tolyl Furan-2-yl α7 nAChR/GABAA receptor PAM; antinociceptive
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] p-Tolyl Thiophen-2-yl Antinociceptive (CaV2.2 inhibition)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] N-methyl-p-tolyl Furan-2-yl Reduces DM497’s antinociceptive effects
(E)-N-(4-sulfamoylphenyl)-3-(furan-2-yl)acrylamide 4-Sulfamoylphenyl Furan-2-yl NSP13 inhibitor (anti-SARS-CoV-2)
27a [(E)-N-(3-formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide] 3-Formyl-4-morpholinophenyl Furan-2-yl Sortase A inhibition

Key Findings from Comparative Studies

Aryl Group Substitution (Furan vs. Thiophene): Replacing furan with thiophene (e.g., PAM-2 vs. DM497) increases electron density and hydrophobicity, enhancing CaV2.2 channel inhibition and antinociceptive potency . Furan-based compounds like PAM-2 exhibit stronger α7 nAChR modulation, likely due to optimal π-π stacking with receptor residues .

However, this may reduce solubility . Methylation of the nitrogen (DM490) diminishes antinociceptive activity, suggesting steric hindrance or altered hydrogen-bonding capacity .

Biological Target Diversity :

  • Sortase A inhibitors (e.g., 27a) prioritize morpholine or benzamide substituents for enzyme active-site binding , whereas the target compound’s oxazolo-pyridine group may occupy distinct hydrophobic pockets.
  • NSP13 inhibitors require sulfonamide or purine derivatives for viral helicase inhibition , indicating divergent structure-activity relationships compared to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.